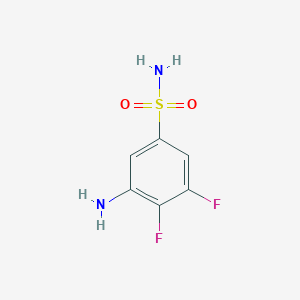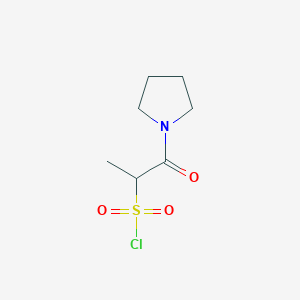
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a complex organic compound that features a cyclopentane ring substituted with an aminomethyl group and a 5-methyl-4H-1,2,4-triazol-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions to introduce the aminomethyl and triazole groups. Key steps may include:
Nitration and Reduction: Introduction of a nitro group followed by reduction to an amine.
Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.
Substitution: Substitution reactions to introduce the methyl group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the triazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its interactions with biological macromolecules.
Materials Science: Used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and triazole groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol: Lacks the methyl group on the triazole ring.
2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol: Different isomer of the triazole ring.
Uniqueness
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is unique due to the presence of both the aminomethyl and 5-methyl-4H-1,2,4-triazol-3-yl groups on the cyclopentane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H16N4O/c1-5-11-9(13-12-5)6-2-7(4-10)8(14)3-6/h6-8,14H,2-4,10H2,1H3,(H,11,12,13) |
Clave InChI |
AIQILIVNLVXTLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1)C2CC(C(C2)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13191889.png)

![2-{1-Azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine](/img/structure/B13191911.png)


![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)


![tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B13191946.png)
![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)
![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)


